rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate
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Overview
Description
rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate is a synthetic compound notable for its distinctive structure and potential applications in various fields of scientific research, including chemistry, biology, medicine, and industrial processes. This compound features a tert-butyl group, a methylamino moiety, and a cyclohexyl carbamate, which together confer unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate typically involves multiple steps, starting from commercially available reagents. One common route includes:
Formation of an intermediate by reacting 4-cyclohexylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine to yield tert-butyl 4-(hydroxymethyl)cyclohexylcarbamate.
Conversion of the hydroxymethyl group to a methylamino group by reacting with methylamine under controlled conditions.
Purification of the final product using techniques like recrystallization or column chromatography to ensure the desired compound's integrity and purity.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthetic routes, optimizing reaction conditions for yield and cost-effectiveness. Key considerations include the availability and cost of starting materials, reaction times, temperatures, and safety protocols.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: : Potentially oxidized at the methylamino group to form N-oxide derivatives.
Reduction: : Reduction reactions may target the carbamate or other functionalities, leading to different structural variations.
Substitution: : Electrophilic or nucleophilic substitutions might occur, particularly at the cyclohexyl ring or tert-butyl group.
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild to moderate conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents like alkyl halides or acyl chlorides in the presence of bases or acids to facilitate substitution.
Major Products Formed: The major products formed depend on the specific reactions and conditions employed. For instance, oxidation may yield N-oxide derivatives, while reduction could result in secondary amines or alcohols.
Scientific Research Applications
rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate is used in various scientific research areas:
Chemistry: : As an intermediate in organic synthesis and catalysis studies.
Medicine: : Investigated for its potential therapeutic effects, including as a possible drug candidate for certain conditions.
Industry: : Utilized in the development of new materials, coatings, and as a precursor in complex chemical manufacturing processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate involves interaction with specific molecular targets and pathways, which may vary depending on the application:
Biological Systems: : Binding to enzymes or receptors, altering their activity.
Chemical Reactions: : Acting as a catalyst or intermediate that facilitates the formation of desired products through specific pathways.
Comparison with Similar Compounds
Similar Compounds:
tert-Butyl N-[(1R,4R)-4-[(methylamino)methyl]cyclohexyl]carbamate: : A stereoisomer with different spatial arrangement but similar chemical properties.
tert-Butyl N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]carbamate: : Lacks the methylamino group, leading to different reactivity.
tert-Butyl N-[(1s,4s)-4-(methoxycarbonyl)cyclohexyl]carbamate: : Contains a methoxycarbonyl group instead of methylamino.
Uniqueness: rac-tert-butyl N-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate is unique due to the specific combination of functional groups, which confer particular reactivity patterns and potential applications. Its stereochemistry also plays a critical role in its interaction with other molecules, distinguishing it from similar compounds.
This detailed analysis highlights the compound's significance and diverse potential in scientific research and industrial applications
Properties
CAS No. |
2137099-07-9 |
---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.4 |
Purity |
95 |
Origin of Product |
United States |
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